Cas no 80465-12-9 (1H-1,2,4-TRIAZOLE, 3,5-DIPHENYL-1-(PHENYLMETHYL)-)

3,5-Diphenyl-1-(phenylmethyl)-1H-1,2,4-triazole is a substituted triazole derivative characterized by its phenyl and benzyl functional groups. This compound exhibits notable stability and potential utility in organic synthesis and coordination chemistry due to its nitrogen-rich heterocyclic core. The presence of multiple aromatic rings enhances its rigidity and may contribute to its applications in materials science or as a ligand in catalytic systems. Its structural features suggest compatibility with hydrophobic environments, making it suitable for specialized chemical modifications. The compound's purity and well-defined molecular architecture ensure reproducibility in research and industrial applications, particularly where precise molecular design is critical.
1H-1,2,4-TRIAZOLE, 3,5-DIPHENYL-1-(PHENYLMETHYL)- structure
80465-12-9 structure
Product Name:1H-1,2,4-TRIAZOLE, 3,5-DIPHENYL-1-(PHENYLMETHYL)-
CAS No:80465-12-9
MF:C21H17N3
MW:311.379784345627
CID:3213747
PubChem ID:856237
Update Time:2025-05-19

1H-1,2,4-TRIAZOLE, 3,5-DIPHENYL-1-(PHENYLMETHYL)- Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,4-TRIAZOLE, 3,5-DIPHENYL-1-(PHENYLMETHYL)-
    • 1-Benzyl-3,5-diphenyl-1H-1,2,4-triazole
    • 80465-12-9
    • SCHEMBL2531742
    • CHEMBL1392754
    • starbld0004134
    • 3,5-diphenyl-1-(phenylmethyl)-1,2,4-triazole
    • 1-Benzyl-3,5-diphenyl-1H-[1,2,4]triazole
    • SMR000172433
    • MLS000568772
    • cid_856237
    • 1-benzyl-3,5-diphenyl-1,2,4-triazole
    • BDBM76464
    • AKOS000734206
    • HMS2576L08
    • Oprea1_628477
    • Inchi: 1S/C21H17N3/c1-4-10-17(11-5-1)16-24-21(19-14-8-3-9-15-19)22-20(23-24)18-12-6-2-7-13-18/h1-15H,16H2
    • InChI Key: MWBNUFKUFGQVQQ-UHFFFAOYSA-N
    • SMILES: N1(CC2=CC=CC=C2)C(C2=CC=CC=C2)=NC(C2=CC=CC=C2)=N1

Computed Properties

  • Exact Mass: 311.142247555Da
  • Monoisotopic Mass: 311.142247555Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 367
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 30.7Ų

1H-1,2,4-TRIAZOLE, 3,5-DIPHENYL-1-(PHENYLMETHYL)- Pricemore >>

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Additional information on 1H-1,2,4-TRIAZOLE, 3,5-DIPHENYL-1-(PHENYLMETHYL)-

Recent Advances in the Study of 1H-1,2,4-Triazole, 3,5-Diphenyl-1-(Phenylmethyl)- (CAS: 80465-12-9)

The compound 1H-1,2,4-Triazole, 3,5-Diphenyl-1-(Phenylmethyl)- (CAS: 80465-12-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties. This triazole derivative is part of a broader class of nitrogen-containing heterocycles known for their diverse biological activities, including antimicrobial, antifungal, and anticancer effects. Recent studies have focused on elucidating its molecular mechanisms, optimizing its synthetic pathways, and exploring its potential therapeutic applications.

One of the key areas of research has been the compound's role as a potential inhibitor of enzymes involved in inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 1H-1,2,4-Triazole, 3,5-Diphenyl-1-(Phenylmethyl)- exhibits strong inhibitory activity against cyclooxygenase-2 (COX-2), a critical enzyme in the prostaglandin synthesis pathway. The study utilized molecular docking simulations and in vitro assays to confirm its binding affinity and selectivity, suggesting its potential as a lead compound for developing novel anti-inflammatory drugs.

Another significant advancement is the optimization of its synthetic route. Traditional methods for synthesizing this triazole derivative often involved multi-step reactions with low yields. However, a recent publication in Organic Letters (2024) reported a streamlined one-pot synthesis using a copper-catalyzed cycloaddition reaction, significantly improving yield and purity. This methodological breakthrough could facilitate large-scale production and further pharmacological testing.

In addition to its anti-inflammatory properties, preliminary studies have explored its anticancer potential. Research conducted at the National Cancer Institute (NCI) in 2023 revealed that 1H-1,2,4-Triazole, 3,5-Diphenyl-1-(Phenylmethyl)- induces apoptosis in certain cancer cell lines, particularly those resistant to conventional chemotherapy. The compound's ability to modulate reactive oxygen species (ROS) levels and disrupt mitochondrial function was identified as a possible mechanism of action. These findings underscore its potential as a candidate for combination therapies in oncology.

Despite these promising results, challenges remain in its clinical translation. Pharmacokinetic studies indicate that the compound has limited bioavailability due to poor solubility, prompting investigations into novel formulation strategies such as nanoparticle encapsulation or prodrug design. Furthermore, ongoing toxicology studies aim to assess its safety profile, a critical step before advancing to preclinical trials.

In conclusion, 1H-1,2,4-Triazole, 3,5-Diphenyl-1-(Phenylmethyl)- (CAS: 80465-12-9) represents a multifaceted compound with significant therapeutic potential. Recent research has shed light on its mechanisms of action, synthetic improvements, and diverse applications, paving the way for future drug development efforts. Continued interdisciplinary collaboration will be essential to overcome existing limitations and unlock its full clinical potential.

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